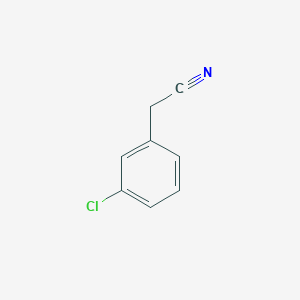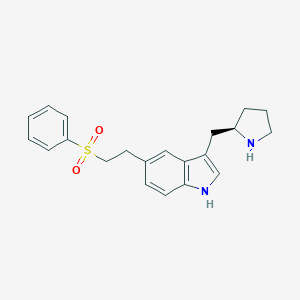![molecular formula C23H28N2O8 B128515 (E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide CAS No. 169375-55-7](/img/structure/B128515.png)
(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
概要
説明
The compound “(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide” is a complex organic molecule. It is a solid, powdered substance with a molecular weight of 344.41 g/mole . The color of the compound ranges from white to yellowish .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, one method involves the reaction of intermediates with hydrochloric acid and methanol, followed by the addition of iron powder . The resulting product is then further processed .Physical And Chemical Properties Analysis
The compound is a solid, powdered substance . It has a molecular weight of 344.41 g/mole . The color of the compound ranges from white to yellowish .科学的研究の応用
Bronchodilator Applications
- Formoterol fumarate, a compound including (E)-but-2-enedioic acid; N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide, is utilized as a bronchodilator in managing bronchial asthma and other allergic airway diseases (Kalaiselvan, Rajarathinam, & Chandran, 2018).
Corrosion Inhibition Studies
- Expired Formoterol, containing this chemical structure, has been examined as a potential corrosion inhibitor for mild steel in sulfuric acid media. The studies revealed its effectiveness in reducing corrosion (Ma, 2020).
Antioxidant Properties
- Research on Lindelofia stylosa identified compounds related to this structure with significant antioxidant activities, suggesting potential applications in health and wellness (Choudhary et al., 2008).
Solvatochromic Behavior Studies
- The chemical has been studied in the context of solvatochromic behavior, analyzing interactions in mixed solvent systems. This is crucial for understanding solute-solvent interactions in various applications (Giusti, Marini, & Machado, 2009).
Medicinal Chemistry
- It has been synthesized as a key intermediate for antiasthmatic formoterol, highlighting its significance in the development of respiratory treatments (Wang Yong-mei, 2007).
Metabolism Studies
- The compound has been a subject of metabolism studies, providing insights into its biotransformation and interactions in biological systems (Slatter, Mutlib, & Abbott, 1989).
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of this compound, contributing to the understanding of its structural and chemical properties for various applications (Ciszewska et al., 1997).
Safety and Hazards
作用機序
Target of Action
Formoterol Fumarate primarily targets the beta2-adrenergic receptors . These receptors are found in the bronchial smooth muscle of the airway and play a crucial role in the regulation of bronchodilation .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist (beta2-agonist), Formoterol Fumarate acts by binding to the beta2-adrenergic receptors in the bronchial smooth muscle . This binding leads to a series of intracellular events that result in the relaxation and dilation of the airways .
Biochemical Pathways
Upon binding to the beta2-adrenergic receptors, Formoterol Fumarate stimulates intracellular adenyl cyclase . This enzyme catalyzes the conversion of ATP to cyclic AMP, leading to bronchial smooth muscle relaxation .
Pharmacokinetics
Formoterol Fumarate is administered as an inhalation solution, acting locally in the lung . It is metabolized in the liver through demethylation and glucuronidation, involving enzymes such as CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . Approximately 62% of the administered dose is recovered in urine, and 24% is excreted in feces . The elimination half-life of Formoterol Fumarate is approximately 10 hours .
Result of Action
The primary result of Formoterol Fumarate’s action is bronchodilation . By relaxing the bronchial smooth muscle, it helps to open up the airways, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .
Action Environment
The action of Formoterol Fumarate is influenced by environmental factors. For instance, the presence of other drugs can impact its efficacy. When combined with certain other drugs, Formoterol Fumarate can act in both preventing and relieving asthma in adults . Furthermore, the environmental risk of Formoterol Fumarate is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.5 x 10^-6 .
生化学分析
Biochemical Properties
Formoterol Fumarate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . The compound interacts with beta2-adrenergic receptors, stimulating intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) .
Cellular Effects
Formoterol Fumarate has significant effects on various types of cells and cellular processes. It influences cell function by acting on bronchial smooth muscle cells to dilate and relax airways . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Formoterol Fumarate exerts its effects at the molecular level primarily through its interaction with beta2-adrenergic receptors . Upon binding to these receptors, it stimulates the conversion of ATP to cAMP via the activation of the enzyme adenylyl cyclase . This increase in cAMP levels leads to the relaxation of bronchial smooth muscle cells, thereby acting as a bronchodilator .
Temporal Effects in Laboratory Settings
Formoterol Fumarate has been observed to have a rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) . This makes it a valuable therapeutic agent in the management of conditions like asthma and COPD .
Metabolic Pathways
Formoterol Fumarate is metabolized primarily via direct glucuronidation of the parent drug and via O-demethylation of the parent drug followed by glucuronidation . Several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15) are involved in these metabolic pathways .
Transport and Distribution
Formoterol Fumarate is typically administered via inhalation, allowing it to act locally in the lung as a bronchodilator
Subcellular Localization
Given its mechanism of action, it can be inferred that Formoterol Fumarate likely interacts with beta2-adrenergic receptors located on the cell membrane of bronchial smooth muscle cells
特性
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUPYZMAPCZGJO-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43229-80-7 | |
| Record name | MLS003115739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



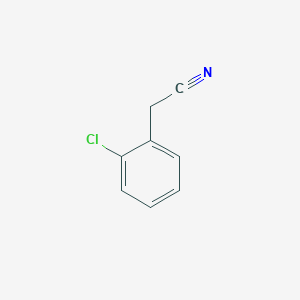
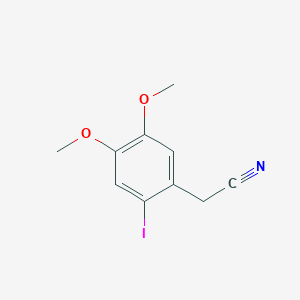
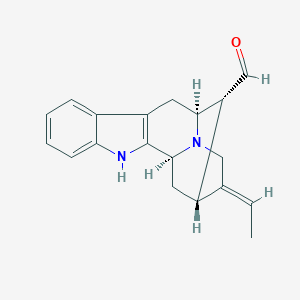
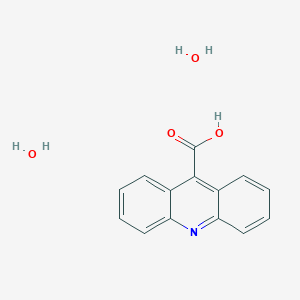
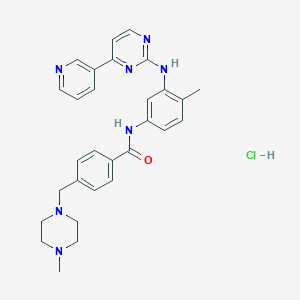

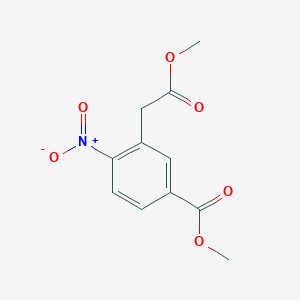
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)

